molecular formula C8H4O3 B12724842 3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione CAS No. 75833-48-6

3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione

Cat. No.: B12724842
CAS No.: 75833-48-6
M. Wt: 148.11 g/mol
InChI Key: DTOXGHBXEUSSFW-UHFFFAOYSA-N
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Description

4-Hydroxybenzocyclobutene-1,2-dione is an organic compound with the molecular formula C8H4O3. It is a bicyclic compound that contains both a benzene ring and a cyclobutene ring. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 4-Hydroxybenzocyclobutene-1,2-dione can be achieved through several methods. One common synthetic route involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene. This reaction yields the corresponding Diels-Alder adducts, which, upon flash vacuum pyrolysis, produce 4-Hydroxybenzocyclobutene-1,2-dione and its derivatives . Industrial production methods may involve similar oxidative processes, optimized for higher yields and purity.

Chemical Reactions Analysis

4-Hydroxybenzocyclobutene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can lead to the formation of quinones, while reduction reactions can yield hydroquinones. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to a variety of derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxybenzocyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-diabetic effects are attributed to its ability to inhibit enzymes like α-glucosidase and α-amylase, which play crucial roles in carbohydrate metabolism . The compound’s unique structure allows it to bind to these enzymes, thereby reducing their activity and lowering blood glucose levels.

Properties

CAS No.

75833-48-6

Molecular Formula

C8H4O3

Molecular Weight

148.11 g/mol

IUPAC Name

3-hydroxybicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione

InChI

InChI=1S/C8H4O3/c9-4-1-2-5-6(3-4)8(11)7(5)10/h1-3,9H

InChI Key

DTOXGHBXEUSSFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C2=O

Origin of Product

United States

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